molecular formula C28H36O13 B1228513 Tortoside A

Tortoside A

Cat. No.: B1228513
M. Wt: 580.6 g/mol
InChI Key: WEKCEGQSIIQPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tortoside A is a lignan glucoside widely distributed in various medicinal plants, including Ilex pubescens (hairy holly root) , Acanthopanax koreanum (Korean ginseng) , Gomphrena celosioides , and Pedicularis torta . Structurally, it is characterized by a lignan backbone conjugated with a glucose moiety, with the molecular formula C28H36O13 and a molecular weight of 580.58 g/mol .

Properties

IUPAC Name

2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKCEGQSIIQPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-7-epi-Syringaresinol 4’-glucoside typically involves the glycosylation of syringaresinol. One common method is the enzymatic glycosylation using glycosyltransferases, which catalyze the transfer of a glucose moiety to syringaresinol under mild conditions. This method is preferred due to its high specificity and yield.

Industrial Production Methods

Industrial production of (+)-7-epi-Syringaresinol 4’-glucoside can be achieved through biotechnological approaches, such as the use of engineered microorganisms that express the necessary glycosyltransferases. These microorganisms can be cultured in bioreactors, allowing for large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

(+)-7-epi-Syringaresinol 4’-glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

Scientific Research Applications

(+)-7-epi-Syringaresinol 4’-glucoside has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other bioactive lignans and as a model compound for studying glycosylation reactions.

    Biology: The compound is studied for its role in plant defense mechanisms and its effects on plant growth and development.

    Medicine: Research has shown its potential as an antioxidant, anti-inflammatory, and anticancer agent. It is also being investigated for its neuroprotective and cardioprotective effects.

    Industry: The compound is used in the development of natural health products and cosmetics due to its bioactive properties.

Mechanism of Action

The mechanism of action of (+)-7-epi-Syringaresinol 4’-glucoside involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Key Findings :

  • This compound and B differ by a single methyl group, which may influence their bioactivity. For example, Tortoside B has been isolated from hawthorn (Crataegus pinnatifida) but lacks reported cytotoxic effects .
  • Tortoside F, with an extra hydroxyl group, is structurally distinct but shares the lignan-glucoside framework .

Functional Analogues: Lignans and Related Glycosides

Syringaresinol

  • Structure : A tetrahydrofuran-type lignan without a glucose moiety.
  • Source : Co-occurs with this compound in A. koreanum .
  • Bioactivity Comparison: Property this compound Syringaresinol Mutagenicity Non-mutagenic at all concentrations Mutagenic in TA1535 strain (3,000 µg/plate) Cytotoxicity Inhibits tumor cells (IC50 values in µM range) No significant cytotoxicity reported Anti-Inflammatory Suppresses NO production in microglia Not reported

Pinoresinol-4ʹʹ-O-β-D-glucopyranoside

  • Structure : A lignan glucoside with a different glycosylation pattern.
  • Source : Isolated from Gomphrena celosioides alongside this compound .
  • Bioactivity : Exhibits antioxidant properties but lacks antitumor activity reported for this compound .

Sisymbrifolin and Tortoside C

  • Source : Both isolated from Lagochilus ilicifolius .
  • This compound’s antitumor activity contrasts with the inactivity of these analogues, highlighting structure-activity dependencies.

Broader Context: Lignans in Drug Development

  • This compound vs. Other Anticancer Lignans: Podophyllotoxin: A cytotoxic lignan used in cancer therapy but with severe side effects. This compound offers a safer profile due to non-mutagenicity . Arctigenin: Another antitumor lignan, but unlike this compound, it requires metabolic activation for efficacy .

Q & A

Q. What analytical techniques are recommended for confirming the structural identity of Tortoside A in experimental settings?

To confirm structural identity, use a combination of nuclear magnetic resonance (NMR) spectroscopy for functional group analysis, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Cross-reference spectral data with published standards and validate using control samples . For reproducibility, document retention times (e.g., HPLC: 8.2 min at 254 nm) and spectral peaks (e.g., NMR: δ 3.7 ppm for glycosidic protons) in tabular formats adhering to journal guidelines .

Q. How can researchers ensure sample purity of this compound in pharmacokinetic studies?

Employ validated analytical methods such as HPLC with photodiode array detection to monitor impurities (<2%). Use certified reference materials for calibration and include batch-specific purity data (e.g., 99.2% ± 0.3%) in supplementary tables. Stability studies under varying temperatures (4°C vs. −20°C) should be conducted to establish optimal storage conditions .

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

Follow institutional animal care protocols (IACUC) for dose administration, including justification of sample sizes and humane endpoints. Document animal welfare metrics (e.g., body weight, mortality rates) and align with ARRIVE guidelines for reporting in vivo experiments .

Advanced Research Questions

Q. How should experimental designs be structured to investigate this compound’s mechanism of action in cellular models?

Use dose-response assays (e.g., 0.1–100 μM) with negative/positive controls (e.g., DMSO vehicle, known inhibitors). Incorporate time-course studies to assess acute vs. chronic effects. For signal transduction analysis, pair Western blotting (e.g., phospho-protein quantification) with RNA-seq to identify downstream pathways. Triplicate biological replicates and blinded data analysis are critical to minimize bias .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical trials?

Apply non-linear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For survival studies, Kaplan-Meier curves with log-rank tests are recommended. Report effect sizes and confidence intervals to contextualize clinical relevance .

Q. How can researchers reconcile discrepancies in reported bioactivity of this compound across in vitro studies?

Conduct systematic reviews to assess methodological variability (e.g., cell lines, assay duration). For example, IC₅₀ values may differ between HEK293 (12 μM) and HeLa (28 μM) due to receptor expression levels. Perform meta-analyses using standardized effect metrics (e.g., standardized mean difference) and publish raw datasets to enable cross-validation .

Q. What strategies integrate in silico modeling with wet-lab experiments to predict this compound’s metabolic pathways?

Use molecular docking (e.g., AutoDock Vina) to predict cytochrome P450 interactions, followed by in vitro incubation with human liver microsomes and LC-MS/MS metabolite profiling. Validate predictions by correlating computational binding scores (e.g., ΔG = −9.2 kcal/mol) with experimental turnover rates .

Q. How should conflicting data on this compound’s pharmacokinetic parameters be addressed?

Compare bioavailability studies under matched conditions (e.g., oral vs. intravenous administration in Sprague-Dawley rats). Evaluate factors like plasma protein binding (e.g., 85% vs. 92% in different assays) and use physiologically based pharmacokinetic (PBPK) modeling to simulate inter-study variability. Transparent reporting of extraction methods (e.g., protein precipitation efficiency) is essential .

Methodological Best Practices

  • Data Presentation : Structure tables with clear column headers (e.g., "Batch No., Purity %, Retention Time") and footnotes explaining abbreviations. Use figures sparingly—prioritize line graphs for dose-response curves and heatmaps for omics data .
  • Literature Reviews : Follow PRISMA guidelines for systematic reviews, including risk-of-bias assessments (e.g., SYRCLE’s tool for animal studies) .
  • Replication : Share raw data and analysis scripts via repositories like Zenodo to facilitate reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tortoside A
Reactant of Route 2
Tortoside A

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